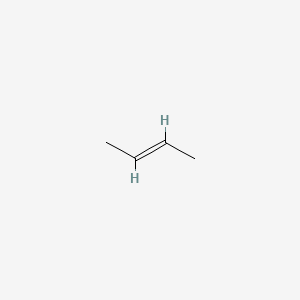

2-Butene

Description

Historical Context of 2-Butene (B3427860) in Organic Chemistry Research

The study of this compound is intrinsically linked to the development of organic chemistry itself, particularly in understanding isomerism and the reactivity of double bonds. Early research in the field laid the groundwork for distinguishing between different types of isomers, including structural and stereoisomers solubilityofthings.com. The existence of this compound in distinct cis and trans forms provided a clear example of geometric isomerism, which became a cornerstone in teaching and exploring molecular structure and its impact on physical and chemical properties solubilityofthings.comramauniversity.ac.in. Investigations into the reactions of alkenes, such as electrophilic addition, frequently utilized this compound as a model compound to elucidate reaction mechanisms and the influence of stereochemistry on product outcomes quora.com. The historical context of this compound research is thus embedded in the broader advancements of understanding hydrocarbon chemistry, catalysis, and the principles governing molecular transformations nobelprize.org.

Significance of this compound in Advanced Chemical Synthesis and Industrial Processes

This compound holds considerable significance in advanced chemical synthesis and various industrial processes. As a C4 hydrocarbon, it is often obtained as a byproduct from processes like ethylene (B1197577) production and oil refining researchgate.net. Its double bond makes it a reactive intermediate, crucial for the synthesis of a variety of other organic compounds poetrytranslation.org.

One notable application is its role as a feedstock in the production of 2-butanol (B46777), primarily through hydration. This process often utilizes raffinate II, a C4 stream rich in cis- and trans-2-butene, highlighting its direct relevance in industrial-scale synthesis taylorandfrancis.com. 2-Butanol, in turn, is largely used for the production of methyl ethyl ketone taylorandfrancis.com.

Furthermore, this compound is a key player in olefin metathesis, a powerful catalytic reaction used to redistribute carbon-carbon double bonds. Cross-metathesis between ethylene and this compound is a route for the production of propylene (B89431), a high-demand olefin google.com. Research in this area focuses on developing efficient catalysts, such as tungsten oxide, and optimizing reaction conditions to maximize the yield of desired products upb.roresearchgate.net. Studies also investigate the use of promoters to enhance the rate of these metathesis reactions google.com. The separation of this compound isomers from other C4 hydrocarbons, such as 1-butene (B85601), is also a significant area of research due to the challenges posed by their similar physical properties, driving the development of advanced separation techniques like adsorption in metal-organic frameworks researchgate.netacs.org.

Isomeric Forms of this compound: cis-2-Butene (B86535) and trans-2-Butene in Research Paradigms

This compound exists as two geometric isomers: cis-2-butene and trans-2-butene. This isomerism arises due to the restricted rotation around the carbon-carbon double bond, where the relative positions of the methyl groups on either side of the double bond define the cis (same side) and trans (opposite sides) configurations solubilityofthings.comramauniversity.ac.in. These isomers, while having the same connectivity, exhibit distinct physical properties and reactivities in certain contexts, making them valuable in various research paradigms ramauniversity.ac.in.

Research involving cis- and trans-2-butene spans diverse areas, including the study of reaction mechanisms, catalyst selectivity, and the development of separation processes quora.comresearchgate.netacs.org. Their differing spatial arrangements influence how they interact with catalysts and other molecules, leading to variations in reaction rates and product distributions quora.comacs.org. For instance, studies on the addition of bromine to this compound isomers demonstrate stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product quora.com.

The separation of cis- and trans-2-butene is a notable research challenge due to their close boiling points acs.org. This has spurred research into alternative separation methods, such as using metal-organic frameworks that can selectively adsorb one isomer over the other based on subtle differences in their shape and interactions with the framework pores researchgate.netacs.org.

Stereochemical Considerations in this compound Research

Stereochemical considerations are paramount in research involving this compound, particularly concerning its cis and trans isomers. Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial for understanding the properties and reactivity of these isomers solubilityofthings.comulisboa.pt. The presence of the double bond in this compound locks the molecule into specific spatial orientations, leading to geometric isomerism ramauniversity.ac.in.

Research in this area investigates how the stereochemistry of cis- and trans-2-butene influences their behavior in chemical reactions. Stereospecific reactions, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, are often studied using this compound as a model quora.com. For example, the addition of bromine to cis-2-butene yields a racemic mixture of 2,3-dibromobutane, while the addition to trans-2-butene yields meso-2,3-dibromobutane (B1593828) quora.com. This difference highlights the impact of the starting alkene's stereochemistry on the stereochemical outcome of the reaction quora.com.

Furthermore, stereochemical research extends to catalytic processes, where the interaction of cis- or trans-2-butene with a catalyst can be stereoselective, favoring the formation of one stereoisomeric product over another acs.orgscispace.com. Understanding these stereochemical aspects is vital for designing selective synthetic routes and optimizing catalytic processes solubilityofthings.comulisboa.pt.

Conformational Analysis Research of this compound Isomers

For this compound isomers, conformational analysis focuses on the rotations of the methyl groups and the resulting steric interactions. Although the double bond prevents free rotation that would interconvert the cis and trans forms, each isomer can exist in various conformations due to rotation around the carbon-carbon single bonds adjacent to the double bond. Research in this area uses techniques like microwave spectroscopy and theoretical calculations to determine the stable conformations and their relative energies researchgate.net.

Properties of cis- and trans-2-Butene

| Property | cis-2-Butene nih.govnist.govchemicalbook.com | trans-2-Butene researchgate.net |

| Boiling Point (°C) | 3.73 | 0.88 |

| Melting Point (°C) | -139.3 | -105.5 |

| Density (g/mL) | 0.6213 (at 20°C) | 0.6042 (at 20°C) |

| Solubility in Water (mg/L) | 511 (at 25°C) nih.gov | Very slightly soluble nih.gov |

| Dipole Moment (D) | 0.33 | 0.0 |

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRGUVFOMOMEM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array, CH3CHCHCH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-butene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-butene | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-69-3 | |

| Details | Compound: 2-Butene, (2E)-, homopolymer | |

| Record name | 2-Butene, (2E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027255 | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Flammable gas | |

CAS No. |

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017NGL487F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Theoretical and Computational Chemistry Studies of 2 Butene

Quantum Chemical Investigations of 2-Butene (B3427860) Electronic Structure

Quantum chemical methods are crucial for understanding the electronic structure of molecules like this compound. These approaches delve into the distribution of electrons and the nature of chemical bonds, providing a theoretical basis for observed chemical behavior.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been applied to this compound to investigate various aspects, including reaction mechanisms and interactions. For instance, DFT has been utilized to propose a general mechanism for the reactions of the nitrate (B79036) radical with alkenes, including this compound. These studies often involve optimizing the geometry of reactants, transition states, and products to understand the reaction pathway and energy barriers. acs.orgresearchgate.netuv.es DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*), are used to characterize the stationary points on the potential energy surface. acs.orgresearchgate.net DFT has also been used in conjunction with experimental studies to explore the pyrolysis mechanisms of related fluorinated butenes, demonstrating its utility in understanding complex reaction pathways. mdpi.comresearchgate.net Furthermore, DFT has been applied to study the adsorption of trans-2-butene on surfaces, providing insights into molecule-surface interactions and potential reaction pathways like dehydrogenation. aip.org The regioselectivity and mechanism of cycloaddition reactions involving this compound isomers have also been investigated using DFT, highlighting its role in understanding the stereochemical outcomes of reactions. dergipark.org.tr

Ab Initio Methods in this compound Research

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed in this compound research. These methods can provide highly accurate descriptions of electronic structure and energies. Studies using ab initio methods have investigated the torsional barriers and conformational energies of this compound cations. aip.org They have also been applied to study reaction mechanisms, such as the allylic oxidation of alkenes, where ab initio quantum mechanics was used to investigate transition states and reaction pathways. researchgate.net The stability of cis- and trans-2-butene isomers has been a subject of ab initio studies, exploring the factors contributing to their relative energies. liverpool.ac.uk Investigations into the reaction of triplet oxygen atoms with this compound isomers have also utilized ab initio levels of theory, including MP2, PMP2, CCSD(T), CBS-4M, and CBS-QB3, to explore potential energy surfaces and reaction channels. researchgate.net

Post-Hartree-Fock Approaches (e.g., CCSD(T)/CBS) for this compound Systems

Post-Hartree-Fock methods, such as Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), often extrapolated to the Complete Basis Set (CBS) limit, are considered high-level ab initio methods capable of providing very accurate interaction energies. researchgate.netnih.gov These methods have been used to study the interaction energies in this compound and butane (B89635) systems, serving as a benchmark for evaluating the performance of other computational methods like DFT. researchgate.netepa.govbg.ac.rs CCSD(T)/CBS calculations have revealed that interactions between this compound and butane are generally stronger than those in this compound dimers or butane dimers. researchgate.netnih.gov Specifically, the interaction energy between trans-2-butene and butane has been calculated to be -2.80 kcal/mol using CCSD(T)/CBS. researchgate.netnih.gov These high-level calculations are essential for obtaining reliable interaction energies and understanding the subtle forces governing molecular associations.

Computational Conformational Analysis and Intermolecular Interactions

Computational methods are vital for analyzing the different spatial arrangements (conformers) of this compound isomers and the interactions that occur between this compound molecules or with other compounds.

Interaction Energies in this compound and Butane Systems

Computational studies have focused on calculating and comparing the interaction energies in systems involving this compound and butane. These studies aim to understand the nature and strength of non-covalent interactions in mixtures of unsaturated and saturated hydrocarbons. Using quantum chemical methods, including CCSD(T)/CBS and various DFT functionals, researchers have investigated parallel and displaced parallel interactions in this compound dimers, butane dimers, and mixed this compound-butane dimers. researchgate.netnih.govepa.govbg.ac.rs The results consistently indicate that interactions between this compound and butane are the strongest among the studied systems, followed by butane dimers, with this compound dimers exhibiting the weakest interactions. researchgate.netnih.govresearchgate.net This trend suggests that interactions between double and single bonds are stronger than interactions between two double bonds or two single bonds. researchgate.net Different computational methods and basis sets have been benchmarked against high-level CCSD(T)/CBS results to determine their accuracy in predicting these interaction energies. researchgate.netepa.govbg.ac.rs

Table 1: Representative Interaction Energies (kcal/mol)

| System | Configuration | Method | Interaction Energy (kcal/mol) | Citation |

| trans-2-butene + butane | Strongest interaction | CCSD(T)/CBS | -2.80 | researchgate.netnih.gov |

| cis-2-butene (B86535) dimer | CCSD(T)/CBS | Stronger than trans-2-butene dimer | researchgate.netnih.gov | |

| trans-2-butene dimer | CCSD(T)/CBS | Weaker than cis-2-butene dimer | researchgate.netnih.gov | |

| This compound + butane systems | Overall trend | CCSD(T)/CBS | Strongest interactions | researchgate.netnih.gov |

| Butane dimers | Overall trend | CCSD(T)/CBS | Intermediate interactions | researchgate.netnih.gov |

| This compound dimers | Overall trend | CCSD(T)/CBS | Weakest interactions | researchgate.netnih.gov |

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Table 2: Benchmarked DFT Methods for Interaction Energies

| System | Best Performing DFT Level | Citation |

| This compound dimers | B3LYP-D3BJ/aug-cc-pVDZ | researchgate.netepa.govbg.ac.rs |

| This compound and butane systems | BLYP-D3BJ/def2-SVP | researchgate.netepa.govbg.ac.rs |

| Butane dimers | BLYP-D3BJ/def2-QZVP or cc-pVQZ | researchgate.netepa.govbg.ac.rs |

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Molecular Dynamics Simulations Applied to this compound Reactivity

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecular systems over time. By simulating the motion of atoms and molecules based on classical mechanics, MD can provide insights into reaction mechanisms, diffusion processes, and conformational changes. In the context of this compound, MD simulations have been applied to study its reactivity in various scenarios, including interactions with surfaces and within confined environments like zeolites.

Studies utilizing MD simulations have explored the diffusion of this compound isomers within zeolite structures. For instance, simulations of trans-2-butene diffusion in silicalite-2 zeolite at 623 K showed an initial increase in self-diffusivity with increasing loading, which was attributed to repulsive guest-guest interactions at lower concentrations. umass.edu At higher loadings, the concentration dependence decreased, consistent with attractive guest-guest interactions. umass.edu A jump diffusion model incorporating parameters from these MD simulations was able to reproduce the simulated diffusivity. umass.edu The model suggested that repulsive interactions between two molecules in the same site contribute to the initial increase in diffusivity, while attractive interactions become significant with more molecules per site, leading to a decrease in diffusivity at higher loadings. umass.edu

MD simulations have also been used to study the nature of reactive intermediates formed during catalytic cracking of alkenes, including this compound, in zeolites at elevated temperatures (773–833 K). researchgate.net These simulations can reveal the stability and dynamics of species like π-complexes and carbenium ions within the zeolite framework. researchgate.net Furthermore, MD simulations, sometimes combined with density functional theory (DFT), have been applied to study the adsorption and diffusion of butene isomers in zeolites like ITQ-1 and MCM-22, providing diffusion coefficients and insights into migration pathways within the zeolite channels. researchgate.networldscientific.com

While some MD studies focus on physical processes like diffusion, others delve into chemical reactivity. For example, MD simulations have been used to model polymerization processes involving butene, where reactive force fields (ReaxFF) enable the simulation of chemical reactions alongside molecular motion. acs.orgjst.go.jp These simulations can help estimate reaction rates and understand propagation dynamics. jst.go.jp

Data from MD simulations can include:

Diffusion coefficients as a function of temperature and loading.

Probability distributions of distances between reactive species. researchgate.net

Trajectories illustrating molecular movement and interactions.

Estimated reaction rates. jst.go.jp

An example of data that might be extracted from MD simulations of this compound diffusion in a zeolite could be presented as follows:

| Zeolite Type | Temperature (K) | Loading (molecules/unit cell) | Self-Diffusivity (cm²/s) |

| Silicalite-2 | 623 | 0.5 | ~1.0 x 10⁻⁸ |

| Silicalite-2 | 623 | 1.5 | ~1.25 x 10⁻⁸ |

| Silicalite-2 | 623 | 3.0 | ~0.8 x 10⁻⁸ |

| ITQ-1 | 400 | Low | Lower for 1-butene (B85601) than n-butane researchgate.net |

Note: The numerical values in the table for Silicalite-2 are illustrative based on the description in the search result umass.edu and not directly extracted data.

Statistical Rate Theory Studies of this compound Reactivity

Statistical rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Transition State Theory (TST), are used to calculate reaction rate constants based on the properties of reactants, transition states, and products. These theories are particularly useful for understanding unimolecular decomposition and other reactions where energy distribution plays a significant role.

Statistical rate theory studies have been applied to investigate the reactivity of intermediates formed from this compound. One notable area is the study of Criegee intermediates formed during the ozonolysis of trans-2-butene. acs.orgacs.orgosti.govresearchgate.net These intermediates, specifically vinyl hydroperoxides (VHP), are important in atmospheric chemistry as precursors to hydroxyl radicals (OH). acs.orgacs.orgosti.gov

Quantum chemical calculations are often performed to determine the potential energy surface, including the energies of reactants, transition states, and products. acs.orgacs.org These data are then used in statistical rate theory calculations to predict reaction rates and product branching ratios as a function of temperature and pressure. acs.orgacs.org For the vinyl hydroperoxide formed from trans-2-butene ozonolysis, statistical rate theory simulations predicted that it preferentially decomposes to vinoxy and OH radicals under tropospheric conditions. acs.orgacs.org Studies have also explored the subtle reactivity of VHPs, including barriers to peroxy bond homolysis and possible rearrangements, which influence their decomposition pathways. acs.orgacs.org

Statistical rate theories are also used in conjunction with quantum chemistry to study the kinetics of various reactions involving this compound, such as its isomerization. arxiv.org The isomerization between cis- and trans-2-butene is a well-studied reaction used to test theoretical models of reaction rates. arxiv.org Statistical approaches can help in understanding the energy requirements and the influence of temperature on the equilibrium and kinetics of this interconversion. arxiv.org

Furthermore, statistical rate theory has been applied to study the unimolecular decomposition of chemically activated sec-butyl radicals, which can be produced from the reaction of hydrogen atoms with cis-2-butene. aip.org These studies compare experimental decomposition behavior with theoretical predictions based on statistical models, considering factors like vibrational degrees of freedom and energy distribution. aip.org

Key findings from statistical rate theory studies can include:

Calculated reaction rate constants (e.g., k(T,p)).

Branching ratios for different reaction pathways. acs.orgacs.org

Identification of dominant decomposition or reaction channels under specific conditions. acs.orgacs.org

Energy barriers for reactions (often derived from quantum chemistry calculations used as input for statistical theories). acs.orgacs.org

An example of data from statistical rate theory studies on the decomposition of the vinyl hydroperoxide (VHP) formed from trans-2-butene ozonolysis might be presented as follows:

| Reaction Pathway | Predicted Dominant Products (Tropospheric Conditions) acs.orgacs.org |

| VHP Decomposition | Vinoxy radical + OH radical |

| VHP Rearrangement (at lower T) | Hydroxyacetone (for 1-methyl VHP) acs.orgacs.org |

Statistical rate theories provide a framework for understanding how energy is distributed within a molecule and how this distribution influences the likelihood and rates of different reaction channels, offering valuable insights into the complex reactivity of this compound and its derivatives.

Advanced Synthetic Methodologies and Catalytic Production of 2 Butene

Catalytic Olefin Metathesis for 2-Butene (B3427860) Conversion and Production

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two olefin molecules. wikipedia.org This process can be used to convert this compound into other valuable olefins, such as propene, or to produce this compound from other alkenes. wikipedia.orgacs.org The reaction is typically catalyzed by transition metal complexes, with molybdenum, tungsten, and rhenium-based systems being prominent in industrial applications. wikipedia.orgmit.edu

The efficiency of this process is highly dependent on the catalyst system employed and the operating conditions.

The development of highly active and selective catalysts is crucial for the economic viability of olefin metathesis processes involving this compound. mdpi.com Heterogeneous catalysts are predominantly used in large-scale industrial applications. wikipedia.orgacs.org

Tungsten-based Catalysts: Tungsten oxide supported on silica (B1680970) (WO₃/SiO₂) is a classic catalyst for the metathesis of ethene and this compound. researchgate.netresearchgate.net These catalysts typically require high operating temperatures, often above 300°C. researchgate.netproquest.com Research has focused on improving the activity of tungsten-based catalysts at lower temperatures. researchgate.net For instance, tungsten hydrides supported on alumina (B75360) (W-H/Al₂O₃) have shown high activity and selectivity for the cross-metathesis of ethene and this compound to propene at lower temperatures and pressures. researchgate.net

Rhenium-based Catalysts: Rhenium-based catalysts, such as rhenium oxide on alumina (Re₂O₇/Al₂O₃), are also effective for olefin metathesis. wikipedia.orgmdpi.com They often exhibit high activity at more moderate temperatures compared to tungsten-based systems. mdpi.comproquest.com

Molybdenum-based Catalysts: Molybdenum-based catalysts, often supported on alumina or silica, are highly active for olefin metathesis. mit.eduacs.org Supported molybdenum oxide (MoOₓ) species can be transformed in situ into active metal-carbenes. acs.orgresearchgate.net The performance of molybdenum catalysts can be enhanced by modifying the support with promoters such as phosphorus, chlorine, or sulfur. acs.org Molybdenum and tungsten imido alkylidene complexes are also highly efficient homogeneous catalysts for olefin metathesis. nih.gov

The following table summarizes the performance of different catalyst systems for the metathesis of ethene and this compound to propene.

| Catalyst System | Support | Operating Temperature (°C) | Propene Selectivity (%) | Reference |

| Re/AlMCM-41(60) | Aluminized MCM-41 | 200-250 | >40 | mdpi.com |

| NiRe/mix (1:1) | Mixed Support | 200-250 | >40 | mdpi.com |

| W/SiO₂ | Silica | >450 | >40 | mdpi.com |

| WO₃-Al₂O₃-HY | Alumina-Zeolite | Not specified | 88 | mdpi.com |

| Mo-MCM-22-Al₂O₃ | Alumina-Zeolite | Not specified | 95 | mdpi.com |

| WH/Al₂O₃-(500) | Alumina | 150 | 99 | researchgate.net |

The generally accepted mechanism for olefin metathesis was first proposed by Yves Chauvin and involves a metal-carbene (alkylidene) complex as the active catalytic species. wikipedia.orgfiveable.melibretexts.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with a metallacyclobutane as a key intermediate. wikipedia.orgfiveable.me

The catalytic cycle can be described as follows:

[2+2] Cycloaddition: The olefin (e.g., this compound) coordinates to the metal-carbene complex and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org

[2+2] Cycloreversion: The metallacyclobutane intermediate then cleaves in a different manner to release a new olefin and a new metal-carbene complex. wikipedia.orglibretexts.org

This cycle continues, leading to the exchange of alkylidene groups and the formation of a statistical distribution of olefin products. wikipedia.org In the cross-metathesis of ethene and this compound, the reaction of the metal-carbene with ethene forms a metallacyclobutane that can then react with this compound, ultimately leading to the formation of propene. acs.org

Catalyst deactivation is a significant challenge in industrial metathesis processes. Deactivation can occur through various mechanisms, including the formation of coke and the poisoning of active sites. mdpi.com For instance, oligomerization reactions can lead to the formation of carbonaceous deposits that block the active sites of the catalyst. mdpi.com

Studies have shown that different catalyst systems exhibit varying degrees of stability and deactivation. For example, in the metathesis of ethene and this compound, some rhenium and tungsten-based catalysts have demonstrated the ability to have their initial activity and selectivity recovered through regeneration cycles. mdpi.com In contrast, certain bimetallic nickel-rhenium catalysts have shown a continuous and irreversible decrease in activity. mdpi.com

Regeneration of deactivated catalysts is often achieved by burning off the coke deposits in the presence of air or an oxygen-containing gas stream at elevated temperatures. ten.com The ability to effectively regenerate the catalyst is crucial for the long-term economic viability of the process. Research has also focused on developing more robust catalysts that are less prone to deactivation. nih.gov For example, ruthenium-based catalysts, while highly active, can decompose to species that promote unwanted side reactions like double-bond migration. nih.gov Understanding the decomposition pathways is key to designing more stable and regenerable catalysts. nih.govacs.org

Selective Hydrogenation Pathways to this compound

Selective hydrogenation provides a direct route for the synthesis of this compound from more unsaturated precursors, such as 2-butyne (B1218202). This process is of significant industrial importance for the production of high-purity cis- or trans-2-butene, which are valuable as chemical intermediates.

The partial hydrogenation of 2-butyne can yield either cis-2-butene (B86535) or trans-2-butene, depending on the catalyst and reaction conditions employed. The selective formation of the cis-isomer is typically achieved using a "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). pearson.com The Lindlar catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. pearson.com

The reaction is as follows:

Without a poisoned catalyst, the hydrogenation of 2-butyne can proceed further to produce butane (B89635). Therefore, catalyst design and control of reaction parameters are critical for achieving high selectivity to this compound. The selective hydrogenation of 2-butyne-1,4-diol (B31916) to This compound-1,4-diol (B106632) has also been extensively studied, with palladium-based catalysts showing high selectivity to the cis-isomer. researchgate.net While not directly producing this compound, this reaction highlights the principles of selective alkyne hydrogenation.

Catalyst Systems for Stereoselective Hydrogenation (e.g., Palladium, Platinum, Nickel-based)

The stereoselective hydrogenation of alkynes, such as 2-butyne, is a critical pathway for the production of specific this compound isomers, primarily cis-2-butene. The choice of catalyst plays a pivotal role in directing the stereochemistry of the product. Noble metals like palladium and platinum, as well as transition metals such as nickel, are commonly employed for this transformation.

Palladium (Pd)-based Catalysts: Palladium is a widely used and highly effective catalyst for the selective semi-hydrogenation of alkynes to alkenes. nih.gov Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a classic example renowned for its high selectivity towards cis-alkenes. The poisoning agents deactivate the most active sites on the palladium surface, which prevents over-hydrogenation to the corresponding alkane (n-butane) and promotes the formation of the cis-isomer. pearson.com The reaction mechanism involves the syn-addition of two hydrogen atoms to the alkyne molecule adsorbed on the catalyst surface, resulting in the cis-conformation. pearson.com Studies have shown that the state of the palladium's subsurface, particularly the presence of dissolved carbon, is crucial for selectivity. nih.gov A carbon-modified subsurface can prevent the formation of palladium β-hydride, a phase associated with unselective hydrogenation. nih.govresearchgate.net

Platinum (Pt)-based Catalysts: Platinum catalysts also facilitate the hydrogenation of alkynes. While generally very active, controlling selectivity can be more challenging than with palladium. However, high selectivity can be achieved by modifying the catalyst. For instance, platinum supported on silicon carbide (Pt/SiC) has demonstrated excellent selectivity (∼96%) for the hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940). rsc.orgresearchgate.net The active species are identified as metallic Pt nanoparticles. rsc.org Similar to palladium, modifying Pt catalysts by blocking the most active sites, such as step sites, can significantly enhance selectivity for the alkene product. birmingham.ac.ukresearchgate.net This can be achieved by introducing poisoning agents like bismuth or by using biogenic platinum nanoparticles that have residual organic fragments blocking these sites. birmingham.ac.ukresearchgate.net

Nickel (Ni)-based Catalysts: Nickel serves as a more cost-effective alternative to noble metals for hydrogenation reactions. Unsupported nickel catalysts have been shown to hydrogenate 2-butyne, producing cis-2-butene as the primary initial product. cdnsciencepub.com The reaction over nickel is primarily a selective hydrogenation, though it can be accompanied by small yields of polymers. cdnsciencepub.com Similar to other metals, the reaction proceeds via the addition of hydrogen to the adsorbed alkyne. Ligandless nickel(II) salt pre-catalysts, in combination with a reducing agent like zinc powder, can also be used for the transfer hydrogenation of alkynes using water as the hydrogen source under mild conditions. rsc.org

The general trend for the initial product distribution in 2-butyne hydrogenation over these metals favors the cis-isomer, often with cis-2-butene > 1-butene (B85601) > trans-2-butene. rsc.org

Kinetics and Selectivity in Hydrogenation Reactions

The kinetics and selectivity of alkyne hydrogenation are intricately linked and depend on reaction conditions, catalyst type, and the state of the catalyst surface. The primary goal is to maximize the yield of the desired alkene isomer (typically cis-alkene) while minimizing over-hydrogenation to the alkane and isomerization to other alkenes.

Reaction Kinetics: The hydrogenation of 2-butyne over various metal catalysts often exhibits specific kinetic dependencies. For instance, studies over unsupported nickel, cobalt, and copper catalysts have shown the reaction order with respect to hydrogen is typically one, regardless of temperature. cdnsciencepub.com The reaction order with respect to 2-butyne can vary; it is zero over cobalt and copper, but slightly negative and temperature-dependent for nickel. cdnsciencepub.com A proposed kinetic model for the hydrogenation of 2-butyne-1,4-diol over a Pt/CaCO₃ catalyst, based on a Langmuir-Hinshelwood mechanism, showed good agreement with experimental data, suggesting a mechanism involving competitive adsorption of reactants on the catalyst surface. ias.ac.in

Selectivity Control: Achieving high selectivity is paramount. In the hydrogenation of 2-butyne, the main products are cis-2-butene, trans-2-butene, 1-butene, and n-butane. The initial selectivity is heavily skewed towards cis-2-butene due to the mechanism of syn-addition of hydrogen on the catalyst surface. rsc.org

Several factors influence selectivity:

Catalyst Modifiers: The addition of promoters or poisons is a key strategy. For palladium catalysts, lead acetate in Lindlar's catalyst is a classic example. pearson.com The addition of ammonia (B1221849) to Pd/CaCO₃ systems has been shown to achieve almost complete selectivity to the intermediate olefinic diol in the hydrogenation of 2-butyne-1,4-diol, likely due to competitive adsorption of ammonia on the palladium surface. researchgate.netresearchgate.net

Hydrogen Pressure: The partial pressure of hydrogen can affect selectivity. While selectivity was found to be independent of initial hydrogen pressure for nickel and cobalt, controlling hydrogen availability at the surface is crucial to prevent over-hydrogenation. cdnsciencepub.com

Temperature: Temperature can influence the product distribution. In studies with osmium catalysts, increasing the temperature led to a slight decrease in cis-2-butene yield and a slight increase in 1-butene yield. rsc.org

Catalyst Support: The support material can play a significant role. For example, a 1% Pd/CaCO₃ catalyst was highly selective for producing cis-2-butene-1,4-diol from 2-butyne-1,4-diol, whereas a 1% Pd/C catalyst primarily yielded the fully hydrogenated 1,4-butanediol. researchgate.net

The table below summarizes typical product distributions for the hydrogenation of 2-butyne over different catalysts under specific conditions.

| Catalyst | Temperature (°C) | Initial Butene Distribution | Reference |

| Ruthenium (Ru) | 90-141 | 81% cis-2-butene, 5% trans-2-butene, 14% 1-butene | rsc.org |

| Osmium (Os) | 100-155 | 72% cis-2-butene, 9% trans-2-butene, 19% 1-butene | rsc.org |

| Nickel (Ni) | 30-250 | Principally cis-2-butene | cdnsciencepub.com |

Impact of Catalyst Surface and Carbonaceous Deposits on Selectivity

The surface of a heterogeneous catalyst is a dynamic environment, and its properties can be significantly altered during a reaction by the formation of carbonaceous deposits, often referred to as "coke." These deposits can have a dual role in alkyne hydrogenation, either acting as a poison that deactivates the catalyst or, counterintuitively, as a promoter that enhances selectivity. mpg.de

Catalyst Deactivation: While controlled carbon deposition can be beneficial, excessive coking leads to catalyst deactivation. These deposits can physically block access to active sites, inhibiting the adsorption of reactants and ultimately reducing the catalyst's activity. Carbon species can suppress the formation of surface hydrogen ad-atoms and inhibit the hydrogenation reaction. mpg.de

Role of Modifiers: In industrial processes, modifiers like carbon monoxide (CO) are often added to the feed to control the state of the catalyst surface in real-time. CO can suppress the formation of subsurface hydride and carbide phases, thereby stabilizing a high alkene yield over a broader range of operating conditions. researchgate.net This external control prevents the catalyst from entering a state that favors the formation of undesired products. researchgate.net The presence of carbon deposits inhibits the dehydrogenation of strongly bonded ethene molecules on palladium surfaces, which can be seen as another way it influences the reaction network. mpg.de

Isomerization of 1-Butene to this compound

The isomerization of 1-butene to this compound is an important industrial reaction, often performed to upgrade C4 streams for applications such as alkylation, where this compound is a more valuable feedstock. This transformation is typically achieved through catalytic processes that facilitate the migration of the double bond.

Catalytic Systems for Butene Isomerization (e.g., Metal-Organic Frameworks, MgO)

A variety of solid acid and base catalysts have been developed for 1-butene isomerization, with a focus on achieving high activity and selectivity under mild conditions.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly effective catalysts for 1-butene isomerization. These crystalline porous materials, constructed from metal ions or clusters linked by organic ligands, can possess coordinatively unsaturated metal sites that act as active centers for catalysis. Specifically, MOFs such as MIL-100 and MIL-101 containing iron (Fe) or chromium (Cr) have demonstrated high catalytic activity and selectivity for converting 1-butene to this compound at room temperature. ias.ac.inacs.org For example, the MIL-101(Cr) catalyst can achieve a 1-butene conversion of up to 93.38% with a selectivity to this compound as high as 98.08%. ias.ac.in The high surface area and tunable pore structures of MOFs allow for efficient access to the active metal sites.

Magnesium Oxide (MgO): Magnesium oxide is a solid base catalyst that is also active for the isomerization of 1-butene. The catalytic activity of MgO is correlated with its basicity; stronger basic sites on the surface are responsible for the isomerization reaction. The method of preparation significantly impacts the catalyst's properties, with MgO prepared from magnesium nitrate (B79036) or oxalate (B1200264) exhibiting stronger basicity and higher activity compared to that prepared from magnesium chloride or sulfate.

The reaction mechanism on MgO is proposed to involve the abstraction of an allylic proton from 1-butene by a basic site on the surface, forming a chemisorbed carbanionic intermediate, followed by the re-addition of a proton to form this compound.

Reaction Conditions and Selectivity Control in Isomerization

Control over reaction conditions is crucial for maximizing the conversion of 1-butene and the selectivity towards the desired this compound isomers (cis- and trans-2-butene).

Reaction Temperature: The isomerization of butenes is often carried out at temperatures ranging from 50°C to 450°C. researchgate.net With highly active catalysts like MOFs, the reaction can proceed efficiently even at room temperature. acs.org For MgO catalysts, studies have been conducted in the range of 350°C to 450°C. researchgate.net Generally, lower temperatures are preferred to minimize side reactions and energy consumption.

Pressure: Operating pressures can range from atmospheric to around 50 atmospheres. In studies using MOF catalysts, a pressure of 10 atm was applied.

Catalyst Pretreatment: The activation of the catalyst is a critical step. For MOFs, this typically involves evacuation at elevated temperatures (e.g., 200°C) to remove guest molecules and generate the catalytically active unsaturated metal sites. ias.ac.in For MgO, the calcination temperature and precursor salt determine the surface area and basicity, which in turn control its catalytic performance.

Selectivity: The primary goal is to maximize the formation of this compound while minimizing skeletal isomerization to isobutene and other side reactions. MOF catalysts like MIL-101(Cr) and MIL-100(Fe) have shown very high selectivities for this compound, often exceeding 91%. acs.org The choice of metal within the MOF structure can influence both activity and selectivity, with Fe-containing MOFs showing higher conversion and Cr-containing MOFs exhibiting better selectivity for this compound. acs.org

The table below presents a summary of catalytic performance for 1-butene isomerization.

| Catalyst | Temperature | Conversion of 1-Butene (%) | Selectivity to this compound (%) | Reference |

| MIL-101(Cr) | Room Temp. | 93.38 | 98.08 | ias.ac.in |

| MIL-100(Fe) | Room Temp. | >92.00 | >91.00 | acs.org |

| MIL-101(Fe) | Room Temp. | >92.00 | >91.00 | acs.org |

| MIL-100(Cr) | Room Temp. | >92.00 | >91.00 | acs.org |

Dehydrogenation Processes Yielding this compound

Dehydrogenation of n-butane is a major industrial route for the production of butenes, including 1-butene and this compound. This endothermic reaction requires high temperatures and the use of a catalyst to break C-H bonds and form C=C double bonds.

The process typically involves passing heated n-butane vapor over a catalyst bed. melscience.com The reaction yields a mixture of products, including unreacted n-butane, 1-butene, cis-2-butene, trans-2-butene, hydrogen, and various byproducts from cracking and other side reactions. melscience.comscirp.org The reaction mechanism is understood to be a sequential process. Initially, n-butane is dehydrogenated to primarily form 1-butene. Subsequently, the 1-butene rapidly isomerizes on the catalyst surface to create an equilibrium mixture of 1-butene and this compound isomers. acs.orgescholarship.org

Catalysts for this process are often based on platinum (Pt) or chromium (Cr). For example, Pt-Sn/γ-Al₂O₃ is a common catalytic system where tin acts as a promoter to improve the selectivity and stability of the platinum catalyst. researchgate.net Bimetallic Pt-Ag catalysts supported on alumina have also been shown to have high activity and selectivity for producing butenes from n-butane. scirp.org The reaction is typically carried out at temperatures between 500°C and 600°C. melscience.com The presence of hydrogen in the feed can help suppress coke formation and maintain catalyst activity. scirp.org The selectivity towards the total butene fraction (1-butene and 2-butenes) can be very high, often around 95% or more, depending on the catalyst and reaction conditions. researchgate.net

Advanced Reactivity and Reaction Mechanisms of 2 Butene

Oxidation Reactions and Reaction Mechanisms

The oxidation of 2-butene (B3427860) can occur through various pathways depending on the environmental conditions and the oxidizing species present. These reactions are crucial in atmospheric chemistry, combustion processes, and industrial synthesis.

Atmospheric Oxidation Pathways (e.g., with OH radicals, Ozone, NO3 radicals, Br-atoms)

In the atmosphere, this compound undergoes oxidation initiated by reaction with key radical species such as hydroxyl radicals (•OH, PubChem CID 157350), ozone (O3, PubChem CID 24823), nitrate (B79036) radicals (NO3), and bromine atoms (Br, PubChem CID 23931).

Hydroxyl radical-initiated oxidation is a significant removal pathway for alkenes in the troposphere. The reaction typically proceeds via addition of the •OH radical to the double bond, forming a hydroxyalkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions. wikipedia.orgiiab.meacs.org